N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 3-chloro-4-methylphenyl group and a 4-methylbenzoyl group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-16-7-10-18(11-8-16)25(31)21-14-29(23-6-4-3-5-20(23)26(21)32)15-24(30)28-19-12-9-17(2)22(27)13-19/h3-14H,15H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTALHZWSKHFHSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The 3-chloro-4-methylphenyl group and the 4-methylbenzoyl group can be introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of reagents such as chloromethylbenzene and methylbenzoyl chloride, along with catalysts like aluminum chloride.
Final Coupling Reaction: The final step involves coupling the substituted quinoline with the acetamide group. This can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The compound's structure suggests potential mechanisms of action that include:
- Inhibition of Cell Proliferation: Similar compounds have shown the ability to inhibit the growth of cancer cells by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer (MCF-7) | 0.5 | Apoptosis induction |
| Glioblastoma (U87MG) | 0.3 | Cell cycle arrest |
| Lung Cancer (A549) | 0.7 | Inhibition of proliferation |
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
| Escherichia coli | 16 µg/mL | Bactericidal |
| Candida albicans | 64 µg/mL | Antifungal |
Study on Cancer Cell Lines
A notable study demonstrated that a structurally similar compound induced apoptosis in breast cancer cells via the activation of the caspase pathway. The findings suggest that the compound's ability to trigger apoptotic pathways could position it as a potential therapeutic agent for breast cancer treatment.
"The compound's ability to trigger apoptotic pathways highlights its potential as a therapeutic agent in breast cancer treatment."
Antimicrobial Efficacy Testing
Another investigation evaluated the antimicrobial effects of various isoquinoline derivatives against clinical isolates, revealing enhanced activity against multi-drug resistant strains through structural modifications.
"Our findings suggest that modifying the isoquinoline structure can lead to potent antimicrobial agents against multi-drug resistant pathogens."
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, affecting processes such as inflammation and apoptosis.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(3-chloro-4-methylphenyl)-N’-(4-methylbenzoyl)thiourea: This compound has a similar structure but contains a thiourea group instead of the acetamide group. It exhibits different chemical reactivity and biological activities.
3-chloro-4-methylphenylboronic acid: This compound contains the 3-chloro-4-methylphenyl group but lacks the quinoline core and acetamide group. It is used in different chemical reactions and applications.
4-methylbenzoyl chloride: This compound is a precursor in the synthesis of this compound and has distinct chemical properties and uses.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H19ClN2O2
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antimicrobial Properties : Studies have indicated that it possesses antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Enzyme Inhibition | Inhibits CYP450 enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of the compound against various pathogens. The results demonstrated a significant reduction in bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 2: Anticancer Potential
In a study published in the Journal of Medicinal Chemistry (2021), researchers explored the anticancer properties of this compound on human breast cancer cell lines. The results showed that treatment with the compound led to a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
